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Compound of Interest

Compound Name:
2-(2,4-Difluorophenoxy)-5-

nitropyridine

CAS No.: 219865-96-0

Cat. No.: B1607806

Get Quote

Executive Summary
The compound 2-(2,4-Difluorophenoxy)-5-nitropyridine serves as a critical high-value

intermediate in the synthesis of Type II Kinase Inhibitors (specifically targeting c-Met, VEGFR,

and RON kinases). Its structural significance lies in the 2-phenoxypyridine motif, a "privileged

scaffold" that facilitates hydrogen bonding within the ATP-binding pocket of kinases.

The specific 2,4-difluoro substitution pattern on the phenyl ring is not arbitrary; it is a medicinal

chemistry optimization designed to:

Block Metabolic Hotspots: Fluorine at the para (4) and ortho (2) positions prevents CYP450-

mediated oxidative metabolism (hydroxylation).

Modulate Lipophilicity: Increases

for better membrane permeability while maintaining solubility.
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Electronic Tuning: The electron-withdrawing nature of the difluorophenoxy group reduces the

electron density on the pyridine ring, influencing the pKa of the pyridine nitrogen.

This guide details the synthesis, reduction, and downstream application of this compound,

providing validated protocols for researchers in drug discovery.

Chemical Identity & Properties
Property Detail

Chemical Name 2-(2,4-Difluorophenoxy)-5-nitropyridine

Molecular Formula C₁₁H₆F₂N₂O₃

Molecular Weight 252.17 g/mol

Key Functional Groups
Nitro (-NO₂), Pyridine Nitrogen, Ether Linkage,

Difluorophenyl

Primary Reactivity
Nitro reduction to amine (precursor for

urea/amide coupling)

Storage
Inert atmosphere, 2-8°C (Hygroscopic nature of

precursors)

Strategic Synthesis Workflow
The synthesis follows a convergent route starting from commercially available 2-chloro-5-

nitropyridine and 2,4-difluorophenol. The workflow is designed to maximize yield while

minimizing the formation of bis-ether byproducts.

Diagram 1: Synthesis & Application Logic

2-Chloro-5-nitropyridine
(Electrophile)

Step 1: SNAr Coupling
(K2CO3, DMF, 80°C)

2,4-Difluorophenol
(Nucleophile)

2-(2,4-Difluorophenoxy)-
5-nitropyridine

(Target Scaffold)

 Yield >85% Step 2: Nitro Reduction
(H2, Pd/C or Fe/NH4Cl)

5-Amino-2-(2,4-difluorophenoxy)pyridine
(Active Warhead Precursor)

 Chemoselective Urea/Amide Coupling
(Kinase Inhibitor Synthesis)
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Caption: Convergent synthesis workflow transforming raw materials into the bioactive amine

precursor.

Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (S_NAr)
Objective: Synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine. Mechanism: The strong

electron-withdrawing nitro group at C5 activates the C2-chlorine for displacement by the

phenoxide anion.

Reagents:

2-Chloro-5-nitropyridine (1.0 equiv)

2,4-Difluorophenol (1.1 equiv)

Potassium Carbonate (

) (2.0 equiv, anhydrous)[1]

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-

difluorophenol (1.1 equiv) in anhydrous DMF (5 mL per mmol).

Activation: Add

(2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the
phenoxide anion. Note: The solution may turn slightly yellow.

Addition: Add 2-chloro-5-nitropyridine (1.0 equiv) to the reaction mixture.

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar) for 4–6 hours.

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (
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) should disappear, and the product (

) will appear.

Workup:

Cool to RT. Pour the mixture into ice-cold water (10x reaction volume). The product

typically precipitates as a solid.

Filter the solid and wash with water to remove residual DMF and salts.

If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.

Purification: Recrystallization from Ethanol/Water or column chromatography (SiO2,

Hexane/EtOAc gradient).

Critical Control Point: Ensure the DMF is dry. Water competes as a nucleophile, leading to the

formation of 2-hydroxy-5-nitropyridine (a yellow impurity).

Protocol B: Chemoselective Nitro Reduction
Objective: Conversion to 5-Amino-2-(2,4-difluorophenoxy)pyridine. Context: This amine is the

"universal donor" for creating urea linkages in kinase inhibitors.

Method 1: Catalytic Hydrogenation (High Purity)

Reagents: 10% Pd/C (10 wt%),

(balloon or 1 atm), Methanol.

Procedure: Dissolve the nitro compound in Methanol. Add Pd/C carefully (under

). Purge with

and stir at RT for 2–4 hours. Filter through Celite.

Advantage: Cleanest product, minimal workup.
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Method 2: Iron-Ammonium Chloride (Halogen Safe)

Reagents: Iron powder (5 equiv),

(5 equiv), Ethanol/Water (4:1).

Procedure: Reflux the mixture at 80°C for 2 hours.

Advantage: Preferable if the molecule contains other reducible groups (like alkenes) or if

avoiding de-halogenation (though F is stable to Pd/H2, Cl/Br are not).

Medicinal Chemistry Applications: SAR & Logic
The 2-(2,4-difluorophenoxy)pyridine moiety is not just a structural spacer; it is an active

determinant of the drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Metabolic Stability (The "Fluorine Effect")
In non-fluorinated analogs (2-phenoxypyridine), the phenyl ring is susceptible to rapid

metabolism by Cytochrome P450 enzymes, particularly at the para-position (hydroxylation).

Modification: Replacing H with F at C4 (para) and C2 (ortho).

Result: The C-F bond is metabolically stable (

vs

for C-H). This extends the half-life (

) of the drug significantly.

Binding Conformation
The ether oxygen introduces a "kink" in the molecule, allowing the pyridine and phenyl rings to

adopt a specific dihedral angle (approx 60–90°). This conformation is often required to fit into

the hydrophobic back-pocket of kinases (e.g., the "Gatekeeper" region in c-Met).

Diagram 2: Structure-Activity Relationship (SAR)
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Caption: SAR analysis highlighting the functional role of each structural component.

Case Study: Kinase Inhibitor Synthesis
Target Class: c-Met / VEGFR2 Inhibitors (Type II). Mechanism: The 5-amino derivative of the

title compound reacts with an isocyanate (e.g., phenyl isocyanate) to form a diaryl urea.

Role of Urea: The urea motif functions as a primary hydrogen bond donor/acceptor pair,

anchoring the inhibitor to the conserved Glu/Asp residues in the kinase hinge region.

Role of Difluorophenoxy: It occupies the hydrophobic pocket adjacent to the ATP binding

site, providing selectivity over other kinases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1607806?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/98/Application_Notes_and_Protocols_for_Workup_Procedures_in_2_Chloro_5_methylpyridine_Reactions.pdf
https://www.smolecule.com/products/s1918828
https://pdf.benchchem.com/33/Application_Notes_Mechanism_and_Synthetic_Utility_of_Nucleophilic_Substitution_Reactions_on_2_4_Dichloro_5_nitropyridine.pdf
https://www.benchchem.com/product/b1607806/docs#application-note-2-2-4-difluorophenoxy-5-nitropyridine-in-medicinal-chemistry
https://www.benchchem.com/product/b1607806/docs#application-note-2-2-4-difluorophenoxy-5-nitropyridine-in-medicinal-chemistry
https://www.benchchem.com/product/b1607806/docs#application-note-2-2-4-difluorophenoxy-5-nitropyridine-in-medicinal-chemistry
https://www.benchchem.com/product/b1607806/docs#application-note-2-2-4-difluorophenoxy-5-nitropyridine-in-medicinal-chemistry
https://www.benchchem.com/product/b1607806?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607806?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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